Terminal Ester vs. Amide Functionality in CTPS1 Inhibitor Scaffolds
The target compound is a methyl benzoate ester, differentiating it from the closest patented analog, 2-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide, which features a terminal primary amide [1]. In the CTPS1 patent family, the amide functionality is a critical pharmacophore for enzyme inhibition, while an ester is often a prodrug or a metabolic soft spot. While no direct, head-to-head IC50 comparison is publicly available for these two specific compounds, the patent explicitly claims benzamides, not benzoates, as the active CTPS1 inhibitors [1]. This suggests the target compound is likely a synthetic intermediate or a prodrug form, not the terminal active species.
| Evidence Dimension | Functional group at terminal aryl position (Patented CTPS1 pharmacophore requirement) |
|---|---|
| Target Compound Data | Methyl ester (-COOCH3) |
| Comparator Or Baseline | Primary amide (-CONH2) in 2-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide |
| Quantified Difference | Structural differentiation; no direct IC50 comparison available. Patented chemotype requires amide [1]. |
| Conditions | Analysis based on patent claims US20230183229A1 [1] |
Why This Matters
For procurement, selecting the ester over the amide is critical if the intended use is as a synthetic intermediate or a prodrug with potentially altered pharmacokinetics, as the amide is the active pharmacophore claimed in the patent.
- [1] US Patent Application US20230183229A1. Compounds. Filed October 10, 2022, and published June 15, 2023. View Source
